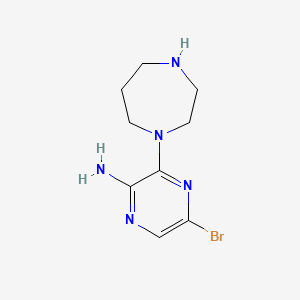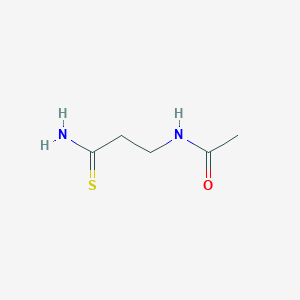![molecular formula C8H14O5 B1283972 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid CAS No. 120289-22-7](/img/structure/B1283972.png)
2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butoxy-related compounds involves practical and versatile methods. For instance, a method for synthesizing a dipeptide mimetic with tert-butoxycarbonylamino groups has been developed, demonstrating regioselective functionalization . Another synthesis approach involves using a stable precursor of lithiated cyclopropenone acetal with a tert-butoxy group, which has been applied in the synthesis of cysteine proteinase inhibitors . Additionally, the synthesis of 2-(2-(tert-butoxycarbonyl) propanamido) acetic acid using a variation of the Leuchs method has been reported, with optimization of reaction conditions to obtain the highest yield .
Molecular Structure Analysis
The molecular structure of tert-butoxy compounds can be complex, as seen in the crystal structures of various tert-butoxy esters and peroxyesters derived from d-gluconic acid . These structures often adopt a planar zigzag conformation with specific interactions between oxygen atoms. The molecular structure of 2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid would likely exhibit similar conformational characteristics due to the presence of the tert-butoxy group.
Chemical Reactions Analysis
The tert-butoxy group can influence the chemical reactivity of compounds. For example, alpha-substituted acetic acids with tert-butylaminoxyl groups have been studied for their acid-dissociation equilibria, with the electron-withdrawing character of the aminoxyl group affecting the pKCOOH values . The presence of a tert-butoxy group in this compound could similarly affect its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butoxy compounds can be determined using various analytical techniques. For instance, compounds have been characterized using NMR, UV spectroscopy, FTIR, and mass spectrometry . The gas chromatographic separation and mass spectrometric detection of tert-butoxy acetic acids have been optimized, providing insights into their chromatographic behavior and detection limits . These methods could be applied to analyze the physical and chemical properties of this compound.
Applications De Recherche Scientifique
Synthesis of Cysteine Proteinase Inhibitors
- 2-tert-Butoxy-3-phenylcyclopropanone acetal, a precursor of lithiated cyclopropenone acetal, has been utilized in the practical synthesis of cysteine proteinase inhibitors. This precursor showed improved yields in key intermediates compared to previous methods (Sakaki & Ando, 2007).
Electrochemical Studies in Acetic Acid Medium
- The electrochemical oxidation of tert-butylhydroquinone (BHQ) and similar antioxidants has been studied using voltammetry at platinum microelectrodes in glacial acetic acid. This research provides insights into the mechanism of electrode processes for these compounds (Michalkiewicz, Mechanik, & Malyszko, 2004).
Cyclic Sulfate Formation from Epoxides
- Research involving the reaction of certain compounds with sulfuric acid in acetic anhydride has demonstrated the opening of the epoxy ring at specific positions to yield corresponding sulfonyldioxy derivatives, showcasing a specific chemical transformation pathway (Nishinaga & Wakabayashi, 1978).
Oxidation Reactions Using Hydrogen Peroxide
- The oxidation of 2,6-di-tert-butyl-4-methylphenol with hydrogen peroxide in the presence of heteropolyacids has been carried out in acetic acid, leading to the formation of several oxidized products. This study offers insights into the oxidation mechanism of phenols (Shimizu et al., 1990).
Synthesis of Aldehyde Building Blocks for Peptide Isosteres
- The synthesis of tert-butoxycarbonyl-perhydro-oxazine derivatives from simple starting materials, leading to novel aldehyde protection groups, has been presented. These compounds have potential applications in the combinatorial solid-phase synthesis of peptide isosteres (Groth & Meldal, 2001).
Study of Polymerization Initiators
- Di-tert. butyl peroxide has been used as an initiator for the polymerization of styrene, analyzed for fragments derived from the peroxide. This study contributes to understanding the role of such initiators in polymer chemistry (Allen & Bevington, 1961).
Tert-Butoxycarbonylation Reactions
- The use of certain compounds as tert-butoxycarbonylation reagents for acidic proton-containing substrates such as phenols and amines has been described, which proceed in high yield under mild conditions. This is important for chemical synthesis involving protection strategies (Saito, Ouchi, & Takahata, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2,3)13-7(11)5-12-4-6(9)10/h4-5H2,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFROMFPUCBQIKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558284 |
Source


|
| Record name | (2-tert-Butoxy-2-oxoethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120289-22-7 |
Source


|
| Record name | (2-tert-Butoxy-2-oxoethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(tert-butoxy)-2-oxoethoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

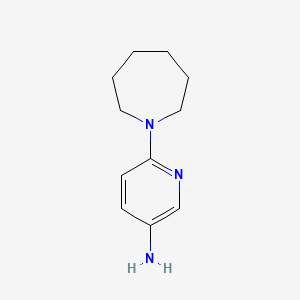
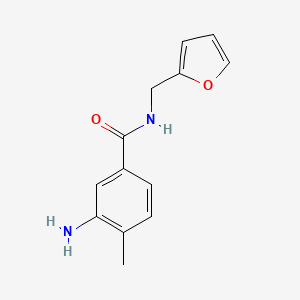
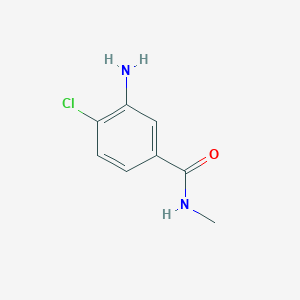
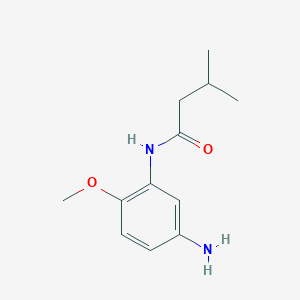
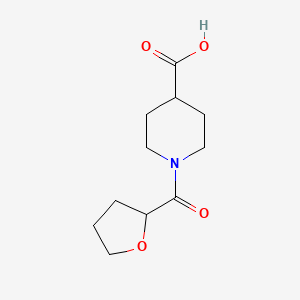
![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)
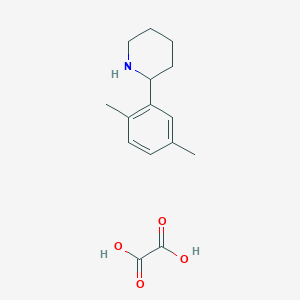
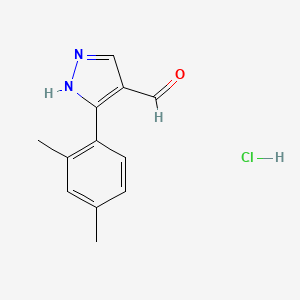
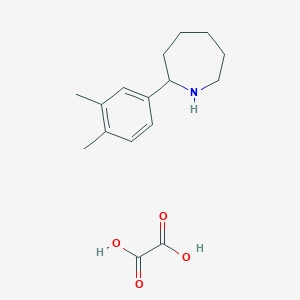
![{2-[(4-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B1283918.png)

